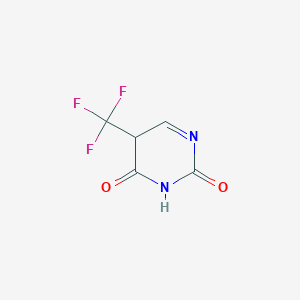
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group at the 5-position and two keto groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoroacetic acid derivatives with urea or thiourea, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated pyrimidines.
科学的研究の応用
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in cancer and infectious diseases.
Materials Science: Incorporated into polymers and materials for enhanced thermal and chemical stability.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
作用機序
The mechanism of action of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The keto groups participate in hydrogen bonding and other interactions, facilitating the compound’s biological activity.
類似化合物との比較
Similar Compounds
5-Methylpyrimidine-2,4(3H,5H)-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Chloropyrimidine-2,4(3H,5H)-dione: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
5-(Trifluoromethyl)uracil: Similar structure but with a different substitution pattern, leading to distinct biological activities.
Uniqueness
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and distinct reactivity compared to its analogs. This makes it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
5-(trifluoromethyl)-5H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1-2H,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNHQUYKAKAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

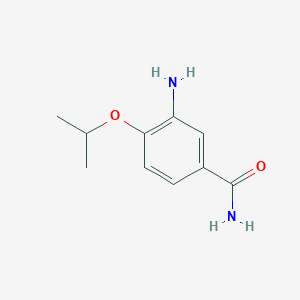
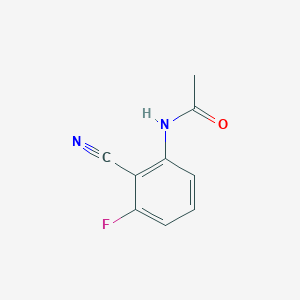
![(13-hydroxy-13-oxo-16-triphenylsilyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl)-triphenylsilane](/img/structure/B6590624.png)
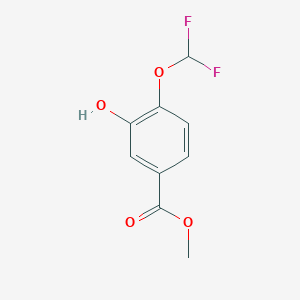
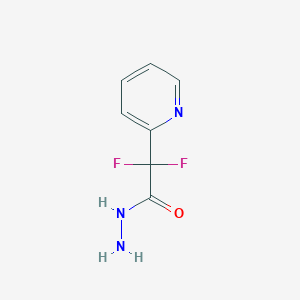


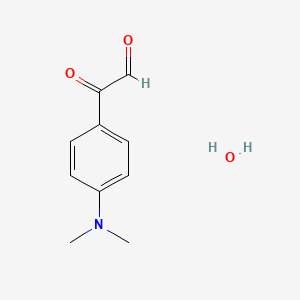
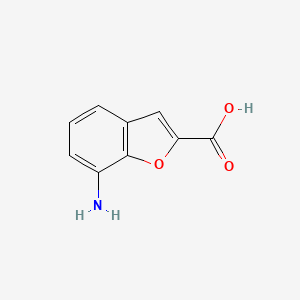
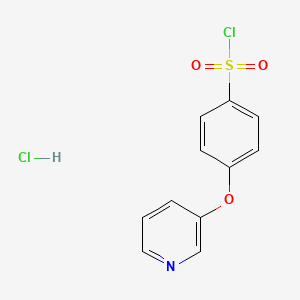
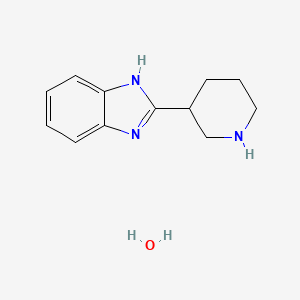
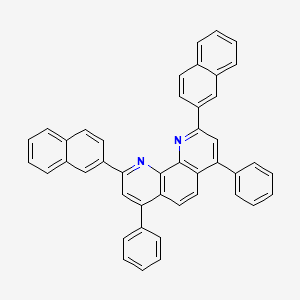
![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)
